molecular formula C18H21NO3 B5837026 2-(3,4-dimethylphenoxy)-N-(2-methoxybenzyl)acetamide

2-(3,4-dimethylphenoxy)-N-(2-methoxybenzyl)acetamide

Cat. No. B5837026
M. Wt: 299.4 g/mol
InChI Key: YCBCKAHUDOUEIF-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(2-methoxybenzyl)acetamide, commonly known as DMBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMBA is a derivative of acetaminophen and has been synthesized using various methods.

Mechanism of Action

DMBA induces carcinogenesis through the formation of DNA adducts, which are covalent bonds between DMBA and DNA. These adducts can cause mutations and chromosomal aberrations, leading to the development of tumors. DMBA is metabolized by cytochrome P450 enzymes to form reactive intermediates, which can bind to DNA and cause damage.
Biochemical and Physiological Effects
DMBA has been shown to have a range of biochemical and physiological effects. In animal models, DMBA has been shown to induce mammary gland tumors, as well as tumors in other organs. DMBA has also been shown to cause oxidative stress and inflammation, which can contribute to the development of tumors. In addition, DMBA has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages and Limitations for Lab Experiments

DMBA has several advantages for use in lab experiments. It is a well-established carcinogen and has been extensively studied in animal models. DMBA-induced tumors closely resemble human tumors, making it a useful model for studying cancer. However, DMBA also has limitations. It is a potent carcinogen and can be toxic to animals at high doses. In addition, the induction of tumors can be variable, making it difficult to replicate results.

Future Directions

There are several future directions for the study of DMBA. One area of interest is the development of chemopreventive agents that can inhibit DMBA-induced carcinogenesis. Another area of interest is the study of the long-term effects of DMBA exposure, particularly in relation to cancer risk. Additionally, the use of DMBA as a model for studying cancer metastasis and drug resistance is an area of active research.
Conclusion
In conclusion, DMBA is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DMBA is synthesized through a multi-step process and has been extensively studied for its potential applications in cancer research. DMBA induces carcinogenesis through the formation of DNA adducts, which can cause mutations and chromosomal aberrations. DMBA has several advantages for use in lab experiments but also has limitations. There are several future directions for the study of DMBA, including the development of chemopreventive agents and the study of the long-term effects of DMBA exposure.

Synthesis Methods

DMBA is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenol with 2-methoxybenzyl chloride to form 2-(2-methoxybenzyl)-4,6-dimethylphenol. This intermediate is then converted to DMBA through an acetylation reaction using acetic anhydride and acetic acid.

Scientific Research Applications

DMBA has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its use in cancer research. DMBA has been shown to induce tumors in animal models, particularly in the mammary gland, and has been used as a carcinogen in various studies. DMBA has also been used in the study of chemoprevention, where it is used to induce carcinogenesis and test the efficacy of chemopreventive agents.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-13-8-9-16(10-14(13)2)22-12-18(20)19-11-15-6-4-5-7-17(15)21-3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBCKAHUDOUEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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